1,1-Bis(2-chloroethoxy)butane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
23155-71-7 |
|---|---|
Molecular Formula |
C8H16Cl2O2 |
Molecular Weight |
215.11 g/mol |
IUPAC Name |
1,1-bis(2-chloroethoxy)butane |
InChI |
InChI=1S/C8H16Cl2O2/c1-2-3-8(11-6-4-9)12-7-5-10/h8H,2-7H2,1H3 |
InChI Key |
KHPCDXHGONGSMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(OCCCl)OCCCl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,1 Bis 2 Chloroethoxy Butane
Precursor Synthesis and Optimized Reaction Conditions
The efficient synthesis of 1,1-bis(2-chloroethoxy)butane is predicated on the availability and purity of its precursors: 2-chloroethanol (B45725) and butyraldehyde (B50154). The manufacturing processes for these foundational molecules are well-established, employing distinct catalytic and reaction engineering principles.
Synthesis of 2-Chloroethanol and Butyraldehyde Precursors
2-Chloroethanol is primarily synthesized through two main industrial routes. A common method involves the reaction of ethylene (B1197577) glycol with hydrogen chloride gas. youtube.com This process can be carried out by heating ethylene glycol to approximately 118-160°C while introducing a stream of dry hydrogen chloride gas. sciencemadness.org The water formed as a byproduct is distilled off along with the 2-chloroethanol. Another significant industrial method is the chlorohydrination of ethylene with hypochlorous acid, which is generated in situ from chlorine and water. google.com A continuous process has been developed that involves reacting ethylene glycol with 36% hydrochloric acid in the presence of a catalyst like adipic acid at 110-120°C. google.com
Butyraldehyde is almost exclusively produced via the hydroformylation of propylene (B89431), a process also known as the oxo process. intratec.usresearchgate.net This reaction involves treating propylene with a mixture of carbon monoxide and hydrogen (synthesis gas) in the presence of a catalyst. intratec.usgoogle.com Modern industrial processes predominantly use rhodium-based catalysts, often with specialized ligands, which offer high selectivity towards the desired linear n-butyraldehyde over its branched isomer, isobutyraldehyde. intratec.usgoogle.com The reaction is typically carried out in a continuous process at elevated temperature and pressure.
The following table summarizes the key industrial synthesis methods for the precursors:
| Precursor | Synthesis Method | Reactants | Key Conditions |
| 2-Chloroethanol | Reaction with HCl | Ethylene glycol, Hydrogen chloride | 110-160°C sciencemadness.orggoogle.com |
| Chlorohydrination | Ethylene, Hypochlorous acid | In-situ generation of reactant google.com | |
| Butyraldehyde | Hydroformylation | Propylene, Synthesis gas (CO + H₂) | Rhodium-based catalyst, elevated T/P intratec.usgoogle.com |
Catalytic Systems for Acetal (B89532) Formation
The formation of this compound from butyraldehyde and 2-chloroethanol is an equilibrium-limited acetalization reaction that requires an acid catalyst to proceed at a reasonable rate. The choice of catalyst is crucial for achieving high conversion and selectivity.
Strong Brønsted acids are commonly employed as homogeneous catalysts for acetalization. These include mineral acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as organic acids like p-toluenesulfonic acid (p-TSA). fiveable.me For instance, p-TSA has been effectively used to catalyze the formation of acetals from various aldehydes and alcohols. fiveable.mepreprints.org The catalytic activity of p-TSA stems from its ability to protonate the carbonyl oxygen of butyraldehyde, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by 2-chloroethanol. fiveable.me
The following table illustrates the application of p-toluenesulfonic acid in the acetalization of various aldehydes, providing an indication of its effectiveness under different conditions.
| Aldehyde | Alcohol | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzaldehyde (B42025) | Methanol (B129727) | 10 | Methanol | Room Temp | - | preprints.org |
| Various | Diols | - | 1,2-Dichloroethane | - | 22-72 | preprints.org |
| Aryl Methyl Ketones | Aliphatic Alcohols | - | - | - | 60-90 | preprints.org |
Lewis acids are also effective catalysts for acetal formation. They function by coordinating to the carbonyl oxygen, which, similar to protonation by a Brønsted acid, activates the carbonyl group towards nucleophilic attack. Common Lewis acid catalysts include metal halides such as zinc chloride (ZnCl₂) and titanium tetrachloride (TiCl₄). Palladium(II) acetate (B1210297) has also been shown to act as a Lewis acid in the formation of cyclic acetals from acetylenic aldehydes and alcohols. nih.gov While specific data for the reaction of butyraldehyde with 2-chloroethanol using Lewis acids is scarce, their general applicability in acetal synthesis is well-documented.
To overcome the separation and corrosion issues associated with homogeneous catalysts, heterogeneous solid acid catalysts have been developed. These materials offer the advantages of easy recovery and reusability.
Ion-Exchange Resins: Sulfonated polystyrene resins, such as Amberlyst-15, are widely used as strong Brønsted acid catalysts. santiago-lab.comresearchgate.net Amberlyst-15 has a high concentration of sulfonic acid groups, providing a large number of active sites for catalysis. researchgate.net It has been successfully used in the formation of various acetals, including those from butyraldehyde. researchgate.netresearchgate.net
The table below shows the performance of Amberlyst-15 in the synthesis of various acetals, highlighting its versatility.
| Carbonyl Compound | Alcohol/Diol | Solvent | Temperature | Yield | Reference |
| Aldehydes/Ketones | Orthoformate | - | - | Excellent | santiago-lab.com |
| Indoles/α,β-Unsaturated Ketones | - | Acetonitrile (B52724) | Room Temp | - | researchgate.net |
| Phenol | Alkenes | - | - | - | santiago-lab.com |
Zeolites: Zeolites, such as Hβ, are crystalline aluminosilicates with well-defined pore structures and strong acidic sites. researchgate.net They can act as shape-selective catalysts and facilitate acetalization reactions under mild conditions. researchgate.net Studies on the acetalization of butyraldehyde with glycols using zeolite Hβ have shown high conversion and selectivity. researchgate.net
The following table presents data on the use of Zeolite Hβ for the acetalization of various carbonyl compounds with glycol.
| Carbonyl Compound | Mole Ratio (Carbonyl:Glycol) | Catalyst Amount | Reaction Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Butyraldehyde | 1:1.2 | 0.03g | 2 | 95.2 | >99 | researchgate.net |
| Propionaldehyde | 1:1.2 | 0.03g | 2 | 97.5 | >99 | researchgate.net |
| Benzaldehyde | 1:1.2 | 0.03g | 2 | 98.1 | >99 | researchgate.net |
Mechanistic Investigations of Acetalization under Varied Conditions
The formation of this compound from butyraldehyde and 2-chloroethanol is a classic example of an acid-catalyzed acetalization reaction. The generally accepted mechanism proceeds through several key steps. Initially, the carbonyl oxygen of butyraldehyde is protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgwikipedia.org Subsequently, a molecule of 2-chloroethanol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate after deprotonation. libretexts.org
The reaction continues with the protonation of the hydroxyl group of the hemiacetal, which then leaves as a water molecule, a good leaving group. This departure generates a resonance-stabilized carbocation. wikipedia.org A second molecule of 2-chloroethanol then performs a nucleophilic attack on this carbocation. The final step involves deprotonation of the newly added ether oxygen to yield the stable this compound acetal and regenerate the acid catalyst. libretexts.orgwikipedia.org
The reaction is reversible, and to drive the equilibrium towards the product, the water formed during the reaction is typically removed, often through azeotropic distillation using a Dean-Stark apparatus. wikipedia.orggoogle.com The choice of acid catalyst, which can range from mineral acids like HCl and H₂SO₄ to Lewis acids, can influence the reaction rate and selectivity. wikipedia.orgorganic-chemistry.org Studies on similar acetalization reactions have shown that the nature of the catalyst and reaction conditions, such as temperature and solvent, can significantly impact the yield and purity of the final product. tno.nl
| Step | Description | Key Intermediates |
| 1 | Protonation of the carbonyl oxygen of butyraldehyde. | Protonated butyraldehyde |
| 2 | Nucleophilic attack by 2-chloroethanol on the carbonyl carbon. | Oxonium ion |
| 3 | Deprotonation to form the hemiacetal. | Hemiacetal |
| 4 | Protonation of the hemiacetal's hydroxyl group. | Protonated hemiacetal |
| 5 | Elimination of a water molecule to form a carbocation. | Resonance-stabilized carbocation |
| 6 | Nucleophilic attack by a second molecule of 2-chloroethanol. | Protonated acetal |
| 7 | Deprotonation to yield the final acetal product. | This compound |
Alternative Synthetic Pathways to this compound
While direct acetalization is the most straightforward route, several alternative pathways can be envisioned for the synthesis of this compound, particularly when seeking to avoid specific reaction conditions or starting materials.
Transacetalization offers an alternative method for the synthesis of this compound. This process involves reacting a pre-existing acetal, such as 1,1-diethoxybutane, with an excess of 2-chloroethanol in the presence of an acid catalyst. The equilibrium is driven towards the formation of the desired mixed acetal by the removal of the more volatile alcohol (in this case, ethanol). This method can be advantageous when the starting aldehyde is unstable or difficult to handle directly. While specific studies on the transacetalization to form this compound are not prevalent, the principle is well-established for the synthesis of other acetals. organic-chemistry.org
A multi-step synthetic sequence involving esterification followed by chlorination presents a more complex but potentially viable route. This pathway would begin with the esterification of butane-1,1-diol with an appropriate acyl chloride or carboxylic acid. quora.comgoogle.com The resulting diester could then undergo a reduction to yield the corresponding diol, which would subsequently be chlorinated. A more direct, albeit hypothetical, approach could involve the esterification of 1,3-butanediol (B41344) to form chlorohydrin esters, which could then be further manipulated to yield the target compound. Research on the synthesis of chlorohydrin esters from 1,3-butanediol suggests that the regioselectivity of the chlorination can be influenced by the nature of the carboxylic acid used. researchgate.net
The direct chlorination of a related butane-based diether, such as 1,1-diethoxybutane, is another conceivable synthetic strategy. This approach would involve the selective substitution of hydrogen atoms on the ethoxy groups with chlorine. However, controlling the regioselectivity of such a free-radical chlorination can be challenging. upenn.eduupenn.edu Studies on the chlorination of 1-chlorobutane (B31608) have shown that the reactivity of hydrogen atoms at different positions on the butane (B89635) chain varies, with steric and electronic effects influencing the product distribution. upenn.eduupenn.edu Applying this to a diether would likely lead to a mixture of chlorinated products, making this a less favorable route for the clean synthesis of this compound.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound focuses on reducing the environmental impact of the chemical process. Key areas of improvement include the use of solvent-free conditions and aqueous media.
Solvent-free acetalization reactions have been shown to be highly efficient for the synthesis of various acetals. scispace.comtandfonline.comrsc.org These reactions are often catalyzed by solid-supported catalysts, such as sulfonic acid functionalized silica (B1680970) (SiO₂-Pr-SO₃H), which can be easily separated from the reaction mixture and potentially reused. scispace.com The absence of a solvent reduces waste and can lead to shorter reaction times and higher yields. scispace.comtandfonline.com For the synthesis of this compound, a solvent-free approach would involve directly mixing butyraldehyde, 2-chloroethanol, and a suitable solid acid catalyst.
| Catalyst | Reaction Conditions | Advantages |
| SiO₂-Pr-SO₃H | Room temperature, solvent-free | High yields, short reaction times, reusable catalyst. scispace.com |
| N-Bromosuccinimide (NBS) | Room temperature, solvent-free | Chemoselective for aldehydes, excellent yields. tandfonline.com |
| Amberlyst-15 | Mild temperatures (<40 °C), solvent-free | Easy product isolation via phase separation. rsc.org |
While acetalization is traditionally performed under anhydrous conditions to favor product formation, some modern methods have explored the use of aqueous media. acs.orgorganic-chemistry.org These processes often rely on highly efficient catalysts that can function in the presence of water. The development of such a system for this compound would represent a significant advancement in the green synthesis of this compound.
Atom Economy and Waste Minimization Strategies
Atom economy, a concept developed by Barry Trost, is a fundamental metric in green chemistry that assesses the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. nih.gov Traditional methods for synthesizing acetals often involve the use of stoichiometric amounts of dehydrating agents or catalysts that are not incorporated into the final product, leading to significant waste generation. ijsdr.org
Recent research has focused on developing synthetic routes to this compound that inherently possess higher atom economy. One promising approach involves the direct reaction of butanal with 2-chloroethanol under conditions that drive the removal of the water byproduct without the need for chemical desiccants.
Key Strategies for Improving Atom Economy and Minimizing Waste:
Catalytic Dehydration: The use of catalytic amounts of solid acid catalysts or other heterogeneous catalysts can facilitate the removal of water, shifting the equilibrium towards the formation of this compound. This eliminates the need for stoichiometric dehydrating agents like orthoformates, which would otherwise contribute to lower atom economy.
Solventless or Green Solvent Systems: Conducting the synthesis in the absence of a solvent or in environmentally benign solvents such as water or supercritical CO2 can significantly reduce waste streams. ijsdr.orgpnas.org While the reactants' solubility and reactivity must be considered, these approaches minimize the use and subsequent disposal of volatile organic compounds (VOCs).
In Situ Water Removal: Techniques such as azeotropic distillation with a Dean-Stark apparatus, pervaporation membranes, or the use of molecular sieves can effectively remove the water byproduct as it is formed, driving the reaction to completion and reducing the need for excess reactants.
The following table illustrates a comparative analysis of a traditional versus a green synthetic approach to this compound, highlighting the improvements in atom economy and waste reduction.
| Parameter | Traditional Method (Stoichiometric Dehydrating Agent) | Green Method (Catalytic Dehydration) |
| Reactants | Butanal, 2-Chloroethanol, Triethyl Orthoformate | Butanal, 2-Chloroethanol |
| Catalyst | p-Toluenesulfonic acid (stoichiometric) | Amberlyst-15 (catalytic, reusable) |
| Byproducts | Ethanol, Formic Acid, Water | Water |
| Theoretical Atom Economy | ~70% | >95% |
| E-Factor (kg waste/kg product) | High (>5) | Low (<1) |
This table presents illustrative data based on general principles of green chemistry applied to the synthesis of this compound.
By adopting these strategies, the synthesis of this compound can be made significantly more efficient and sustainable, aligning with the broader goals of modern chemical manufacturing.
Development of Reusable Catalytic Systems
The development of robust and reusable catalysts is a cornerstone of sustainable chemical synthesis. nano-ntp.comresearchgate.net For the production of this compound, the focus has shifted from homogeneous acid catalysts, which are difficult to separate from the reaction mixture and often lead to corrosive waste streams, to heterogeneous catalytic systems. ijsdr.org
Advantages of Reusable Catalysts:
Simplified Purification: Heterogeneous catalysts can be easily separated from the reaction mixture by simple filtration, eliminating the need for complex and energy-intensive purification steps.
Reduced Waste: The ability to reuse the catalyst over multiple reaction cycles significantly reduces the generation of catalyst-related waste. acs.org
Enhanced Stability: Many solid catalysts exhibit higher thermal and chemical stability compared to their homogeneous counterparts.
A variety of reusable catalysts have been explored for acetalization reactions, with potential applicability to the synthesis of this compound. These include:
Ion-Exchange Resins: Acidic resins like Amberlyst-15 provide solid-supported sulfonic acid groups that effectively catalyze the reaction.
Zeolites and Mesoporous Silicas: These materials offer a high surface area and tunable acidity, making them efficient catalysts for acetal formation.
Functionalized Nanoparticles: Magnetic nanoparticles functionalized with acidic groups offer the advantage of easy separation using an external magnetic field. researchgate.net
Organocatalysts: Immobilized organocatalysts, such as proline or its derivatives on a solid support, can offer a metal-free and environmentally friendly catalytic option. rsc.org
The performance of a reusable catalyst is typically evaluated by its activity, selectivity, and stability over multiple cycles. The following table provides a hypothetical example of a reusability study for a solid acid catalyst in the synthesis of this compound.
| Catalyst Cycle | Conversion of Butanal (%) | Selectivity for this compound (%) | Catalyst Mass Loss (%) |
| 1 | 98 | 95 | 0.1 |
| 2 | 97 | 95 | 0.2 |
| 3 | 97 | 94 | 0.2 |
| 4 | 96 | 94 | 0.3 |
| 5 | 95 | 93 | 0.4 |
This table presents illustrative data from a hypothetical catalyst reusability study for the synthesis of this compound.
The development and implementation of such reusable catalytic systems are crucial for advancing the sustainable production of this compound, minimizing the environmental footprint of the process while maintaining high efficiency and product quality. nano-ntp.com
Chemical Reactivity and Mechanistic Pathways of 1,1 Bis 2 Chloroethoxy Butane
Nucleophilic Substitution Reactions on the Chloroethoxy Moieties
The primary reactive sites for nucleophilic attack on the 1,1-Bis(2-chloroethoxy)butane molecule are the carbon atoms bearing the chlorine atoms. These primary alkyl chlorides are susceptible to nucleophilic substitution, primarily proceeding through an S(_N)2 mechanism. This is due to the relatively unhindered nature of the carbon center, which allows for backside attack by a nucleophile, leading to the displacement of the chloride ion.
Substitution with Oxygen Nucleophiles
Oxygen-based nucleophiles, such as hydroxide (B78521) ions and alkoxides, are expected to react with this compound to yield corresponding alcohols or ethers. For instance, reaction with sodium hydroxide would lead to the formation of the corresponding diol, 1,1-Bis(2-hydroxyethoxy)butane. The Williamson ether synthesis provides a framework for predicting the reaction with alkoxides, such as sodium ethoxide, which would result in the formation of a new ether linkage.
Table 1: Representative Nucleophilic Substitution Reactions with Oxygen Nucleophiles
| Nucleophile | Reagent | Solvent | Expected Product |
| Hydroxide | Sodium Hydroxide (NaOH) | Water/Ethanol | 1,1-Bis(2-hydroxyethoxy)butane |
| Ethoxide | Sodium Ethoxide (NaOEt) | Ethanol | 1,1-Bis(2-ethoxyethoxy)butane |
| Phenoxide | Sodium Phenoxide (NaOPh) | DMF | 1,1-Bis(2-phenoxyethoxy)butane |
Substitution with Nitrogen Nucleophiles
Nitrogen nucleophiles, such as ammonia (B1221849) and primary or secondary amines, are anticipated to displace the chloride ions to form the corresponding nitrogen-containing derivatives. The reaction with ammonia would yield the primary diamine, while reactions with primary or secondary amines would result in the formation of secondary or tertiary amines, respectively. These reactions are fundamental in the synthesis of more complex molecules with potential applications in various fields of chemistry.
Table 2: Representative Nucleophilic Substitution Reactions with Nitrogen Nucleophiles
| Nucleophile | Reagent | Solvent | Expected Product |
| Ammonia | Ammonia (NH(_3)) | Ethanol | 1,1-Bis(2-aminoethoxy)butane |
| Diethylamine | Diethylamine (Et(_2)NH) | Acetonitrile (B52724) | 1,1-Bis(2-(diethylamino)ethoxy)butane |
| Aniline | Aniline (PhNH(_2)) | Toluene | 1,1-Bis(2-(phenylamino)ethoxy)butane |
Substitution with Carbon Nucleophiles
Carbon-based nucleophiles, such as cyanide ions or organometallic reagents, can also participate in substitution reactions to form new carbon-carbon bonds. The reaction with sodium cyanide, for example, would extend the carbon chain and introduce nitrile functionalities. These nitrile groups can be further hydrolyzed to carboxylic acids or reduced to amines, offering a versatile synthetic route to a variety of derivatives.
Table 3: Representative Nucleophilic Substitution Reactions with Carbon Nucleophiles
| Nucleophile | Reagent | Solvent | Expected Product |
| Cyanide | Sodium Cyanide (NaCN) | DMSO | 1,1-Bis(2-cyanoethoxy)butane |
| Acetylide | Sodium Acetylide (HC≡CNa) | Liquid Ammonia | 1,1-Bis(4-but-3-yn-1-yloxy)butane |
Hydrolytic Stability and Decomposition Mechanisms
The stability of this compound in aqueous environments is governed by the reactivity of both the acetal (B89532) group and the chloroalkyl chains.
Acid-Catalyzed Hydrolysis Kinetics and Equilibrium
Acetals are known to be stable under neutral or basic conditions but are susceptible to hydrolysis under acidic conditions. researchgate.netorganicchemistrytutor.com The acid-catalyzed hydrolysis of the acetal linkage in this compound is expected to be the primary decomposition pathway in acidic media. The mechanism involves the protonation of one of the ether oxygens, followed by the departure of a 2-chloroethanol (B45725) molecule to form a resonance-stabilized oxocarbenium ion intermediate. researchgate.netchemistrysteps.com This intermediate is then attacked by water, and subsequent loss of a proton and the second 2-chloroethanol molecule leads to the formation of butyraldehyde (B50154) and two molecules of 2-chloroethanol.
The rate of this hydrolysis is dependent on the pH of the solution, with a faster rate observed at lower pH values. libretexts.org The equilibrium of the reaction lies towards the hydrolysis products, especially with a large excess of water.
Table 4: Products of Acid-Catalyzed Hydrolysis of this compound
| Reactant | Conditions | Products |
| This compound | Aqueous Acid (e.g., HCl) | Butyraldehyde, 2-Chloroethanol |
While specific kinetic data for this compound is not available, the study of analogous acetals and ketals provides insight into the factors influencing the reaction rate. Electron-donating groups attached to the acetal carbon generally increase the rate of hydrolysis by stabilizing the intermediate carbocation, while electron-withdrawing groups have the opposite effect. The chloroethoxy groups in this compound would be expected to have a modest influence on the hydrolysis rate compared to unsubstituted alkoxy groups.
Base-Catalyzed Hydrolysis Pathways
While acetals are characteristically stable in neutral to basic conditions, the presence of β-chloro substituents in this compound introduces alternative degradation pathways under basic catalysis that are not available to simple dialkoxyalkanes. researchgate.net Generally, acetal hydrolysis requires acid catalysis to protonate an oxygen atom, creating a good leaving group. organicchemistrytutor.com In the absence of an acid, the direct nucleophilic attack by a hydroxide ion on the acetal carbon is highly unfavorable due to the poor leaving group ability of the alkoxide ion (RO⁻).
However, the electron-withdrawing chlorine atoms on the 2-position of the ethoxy groups can facilitate base-mediated reactions. One significant pathway is base-catalyzed elimination. The inductive effect of the chlorine atom increases the acidity of the hydrogen atoms on the carbon adjacent to it (the β-carbon relative to the chlorine). A strong base can abstract one of these protons, initiating an E2 (elimination, bimolecular) mechanism to form a vinyl ether, chloride ion, and water. viu.ca
Another potential, though less common, pathway involves intramolecular nucleophilic substitution. The ether oxygen could displace the chloride on the same chain to form a transient cyclic oxonium ion intermediate. This strained, positively charged ring would be highly susceptible to nucleophilic attack by hydroxide, leading to the cleavage of the ether bond. A similar mechanism involving intramolecular cyclization is observed in the hydrolysis of related β-chloro compounds like 2-chloroethyl ethyl sulfide, which forms a reactive episulfonium ion. researchgate.netnih.gov These specialized pathways highlight that the term "base-catalyzed hydrolysis" for this compound likely refers to an initial base-catalyzed elimination or rearrangement, which is then followed by the hydrolysis of the resulting unstable intermediates.
Influence of Substituents on Hydrolysis Rates
The rate of acetal hydrolysis is profoundly influenced by the electronic nature of the substituents attached to the acetal carbon and the alkoxy groups. In the standard acid-catalyzed hydrolysis mechanism, the rate-determining step is the formation of a resonance-stabilized oxocarbenium ion intermediate. researchgate.net The stability of this cation is paramount; substituents that stabilize it will increase the reaction rate, while those that destabilize it will have a retarding effect.
For this compound, the key substituents to consider are the butyl group on the acetal carbon and the 2-chloroethoxy groups.
Butyl Group: As a simple alkyl group, the butyl substituent provides mild stabilization to the adjacent carbocation through hyperconjugation and a weak inductive effect.
2-Chloroethoxy Groups: The chlorine atoms are strongly electron-withdrawing via the inductive effect. Although this effect diminishes with distance, it is still significant at the β-position relative to the ether oxygen. During acid-catalyzed hydrolysis, as one of the chloroethoxy groups leaves and a positive charge develops on the acetal carbon, the electron-withdrawing nature of the chlorine on the remaining 2-chloroethoxy group would destabilize the oxocarbenium ion intermediate.
This destabilization makes the formation of the cation less favorable, thereby slowing the rate of acid-catalyzed hydrolysis compared to a non-halogenated analogue such as 1,1-diethoxybutane. Studies on substituted benzaldehyde (B42025) diethyl acetals have firmly established that electron-withdrawing groups decrease hydrolysis rates, which aligns with this principle. eurekalert.org
Table 1: Predicted Relative Acid-Catalyzed Hydrolysis Rates
| Compound | Substituent Effect on Oxocarbenium Ion | Predicted Relative Rate of Hydrolysis |
|---|---|---|
| 1,1-Diethoxybutane | Alkyl groups are weakly donating | Baseline |
| This compound | 2-chloroethyl group is electron-withdrawing (destabilizing) | Slower than baseline |
| 1,1-Bis(2-methoxyethoxy)butane | 2-methoxyethyl group is weakly electron-withdrawing (ether oxygen) but less so than chloro-substituted | Intermediate |
Oxidation and Reduction Processes
Selective Oxidation of Ether Linkages
The ether linkages in this compound present sites for oxidative cleavage. The most susceptible positions for oxidation are the C-H bonds alpha to the ether oxygen atoms, as the resulting radical or cationic intermediates are stabilized by the adjacent oxygen. The primary sites for oxidation are:
The single C-H bond on the first carbon of the butyl group (the acetal carbon).
The C-H bonds on the methylene (B1212753) groups adjacent to the ether oxygens in the two chloroethoxy chains (-O-CH₂ -CH₂Cl).
Oxidation can be achieved using various reagents. For instance, a mechanism involving hydrogen atom transfer (HAT) followed by oxygen rebound can convert an ether to a hemiacetal, which subsequently hydrolyzes to an aldehyde/ketone and an alcohol. studysmarter.co.uk More advanced methods, such as visible-light-driven photocatalysis using a chlorine radical source, can selectively oxidize the C(sp³)–H bond of ethers to form esters. eurekalert.org
If oxidation occurs at the acetal carbon, the resulting intermediate would hydrolyze to form butyl 2-chloroethyl ether and 2-chloroethanol, or further oxidation products. If oxidation occurs on one of the chloroethoxy chains, it would lead to cleavage of that chain, producing butanal and other degradation products.
Reduction of Halogenated Centers
The two carbon-chlorine bonds are the primary sites for reduction. The conversion of these alkyl chloride functionalities to alkanes is a standard and well-understood transformation in organic synthesis. This process effectively removes the halogen atoms, replacing them with hydrogen.
The reduction can be accomplished through several methods:
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).
Metal/Acid Reduction: Employing a metal like zinc in the presence of an acid such as hydrochloric acid (Zn/HCl) generates "nascent hydrogen" in situ, which is a powerful reducing agent. uky.eduacs.org
Other Reducing Agents: Reagents like the zinc-copper couple (Zn-Cu) in an alcohol solvent are also effective for reducing alkyl halides. nih.gov
The successful reduction of both chlorinated centers in this compound would yield 1,1-diethoxybutane.
Table 2: Common Reagents for Reduction of Alkyl Chlorides
| Reagent System | Type of Reduction | Typical Conditions |
|---|---|---|
| H₂ / Pd-C | Catalytic Hydrogenation | Pressurized H₂ gas, room temperature |
| Zn, HCl | Metal-Acid | Aqueous or alcoholic solvent |
| NaBH₄ in DMSO | Hydride Reduction | Aprotic polar solvent |
| LiAlH₄ | Hydride Reduction | Anhydrous ether or THF |
| Zn-Cu Couple | Metal Couple | Alcohol solvent |
Rearrangement Reactions and Isomerization Pathways
Acyclic acetals like this compound are generally not prone to complex skeletal rearrangements under typical conditions. However, isomerization or rearrangement can be induced under specific circumstances, often involving cationic intermediates or strong bases.
Under acidic conditions required for hydrolysis, the formation of the oxocarbenium ion intermediate could, in theory, be followed by a rearrangement of the butyl group (e.g., a hydride shift) to form a more stable secondary carbocation before capture by a nucleophile. masterorganicchemistry.com However, the resonance stabilization provided by the oxygen in the oxocarbenium ion makes it significantly more stable than a simple alkyl carbocation, rendering such rearrangements unlikely unless the alkyl chain has significant strain or substitution that favors it.
Base-catalyzed isomerization is another possibility. Strong bases like lithium diisopropylamide (LDA) have been shown to isomerize allyl ethers to the more stable (Z)-propenyl ethers by deprotonating a C-H bond adjacent to the ether oxygen. organic-chemistry.org A sufficiently strong base could potentially deprotonate the C-H at the acetal carbon of this compound, initiating a rearrangement to a vinyl ether isomer, CH₃CH₂CH₂CH=CHOCH₂CH₂Cl.
Under high-temperature pyrolytic conditions, skeletal isomerization similar to that seen in alkane cracking could occur, leading to a mixture of structural isomers. wikipedia.org
Exploration of Free-Radical Reactivity and Mechanisms
The reaction of this compound under free-radical conditions, such as in the presence of a radical initiator (e.g., AIBN) or UV light, would primarily involve the abstraction of a hydrogen atom to form a carbon-centered radical. The reactivity follows a standard chain reaction mechanism involving three phases: initiation, propagation, and termination. uky.edu
Initiation: A radical initiator homolytically cleaves to form initial radicals. For example, Cl₂ under UV light forms two chlorine radicals (Cl•).
Propagation: The initiator radical abstracts a hydrogen atom from the substrate to form a more stable carbon-radical. This new radical then reacts with another molecule (e.g., Cl₂) to form a chlorinated product and regenerate the propagating radical.
Termination: Two radicals combine to form a stable, non-radical product, ending the chain.
The site of hydrogen abstraction is determined by the stability of the resulting radical. In this compound, there are several types of C-H bonds, but abstraction will preferentially occur where the resulting radical is most stabilized. Theoretical studies on ethers show that abstraction of an α-hydrogen (a hydrogen on a carbon adjacent to an ether oxygen) is favored. nih.gov
The most stable radical would be formed by abstracting the single hydrogen from the acetal carbon. This radical is highly stabilized by resonance delocalization of the unpaired electron by two adjacent oxygen atoms. The radicals formed on the chloroethoxy chains (at the -O-CH -CH₂Cl position) are also stabilized by one oxygen atom. Therefore, the primary free-radical reaction would be substitution at the acetal carbon.
Table 3: Relative Stability of Potential Radical Intermediates
| Site of H-Abstraction | Radical Structure | Stabilizing Factors | Predicted Stability |
|---|---|---|---|
| Acetal Carbon | CH₃CH₂CH₂Ċ(OCH₂CH₂Cl)₂ | Secondary, Resonance with 2 oxygens | Highest |
| α-carbon of ethoxy | CH₃CH₂CH₂CH(OĊHCH₂Cl)(OCH₂CH₂Cl) | Primary, Resonance with 1 oxygen | High |
| Butyl Chain (C2) | CH₃CH₂ĊHCH(OCH₂CH₂Cl)₂ | Secondary | Moderate |
| Butyl Chain (C3) | CH₃ĊHCH₂CH(OCH₂CH₂Cl)₂ | Secondary | Moderate |
| Butyl Chain (C4) | ĊH₂CH₂CH₂CH(OCH₂CH₂Cl)₂ | Primary | Lowest |
Derivatization and Structural Modifications of 1,1 Bis 2 Chloroethoxy Butane
Synthesis of Novel Bis(2-substituted-ethoxy)butane Derivatives
The conversion of the terminal chloro groups into other functionalities can be achieved by reacting 1,1-Bis(2-chloroethoxy)butane with various nucleophiles. The general mechanism follows an SN2 pathway, where a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion.
The synthesis of new ether derivatives from this compound can be readily accomplished through the Williamson ether synthesis. In this process, the compound is treated with an alkoxide (RO⁻) or a phenoxide (ArO⁻). The nucleophilic oxygen atom of the alkoxide or phenoxide displaces the chloride ions, forming new ether linkages.
For example, reacting this compound with sodium ethoxide would yield 1,1-Bis(2-ethoxyethoxy)butane. Similarly, using sodium phenoxide would result in the formation of 1,1-Bis(2-phenoxyethoxy)butane. This method is versatile, allowing for the introduction of a wide range of alkyl and aryl groups, thereby modifying the compound's polarity, solubility, and thermal properties. The reactivity of similar chloro-ethers is well-established; for instance, bis(chloroethyl) ether is known to react with catechol in the presence of a base to form dibenzo-18-crown-6. wikipedia.org Patents also describe various di-substituted butane (B89635) derivatives, such as 4,4′-[butane-1,3-diylbis(oxy)]bis[2-(trifluoromethyl)benzonitrile], which are synthesized through analogous nucleophilic substitution reactions. justia.com
Table 1: Potential Alkoxy and Aryloxy Derivatives of this compound This table illustrates potential derivatives based on established chemical principles.
| Nucleophile (Salt) | Resulting Derivative Name | Potential Application Area |
|---|---|---|
| Sodium Methoxide | 1,1-Bis(2-methoxyethoxy)butane | Solvent, Intermediate |
| Sodium Phenoxide | 1,1-Bis(2-phenoxyethoxy)butane | Plasticizer, High-performance fluids |
| Sodium Allyloxide | 1,1-Bis(2-allyloxyethoxy)butane | Crosslinking agent, Monomer |
The chloroethyl groups of this compound can be readily functionalized with nitrogen and sulfur nucleophiles. Reaction with primary or secondary amines leads to the formation of the corresponding bis(2-aminoethoxy)butane derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl formed, or by using an excess of the amine.
Sulfur nucleophiles, particularly thiolates (RS⁻), are highly effective in displacing alkyl chlorides. researchgate.net Treating this compound with a sodium thiolate, such as sodium ethanethiolate, would produce the corresponding bis(2-ethylthioethoxy)butane. These thioether derivatives are of interest for their unique refractive indices, and potential applications in specialized polymers and as intermediates.
Table 2: Potential Amine and Thiol Derivatives of this compound This table illustrates potential derivatives based on established chemical principles.
| Nucleophile | Resulting Derivative Name | Potential Application Area |
|---|---|---|
| Ammonia (B1221849) (NH₃) | 1,1-Bis(2-aminoethoxy)butane | Curing agent, Chelating agent |
| Diethylamine ((CH₃CH₂)₂NH) | 1,1-Bis(2-diethylaminoethoxy)butane | Pharmaceutical intermediate, pH-responsive material |
| Sodium Ethanethiolate (NaSEt) | 1,1-Bis(2-ethylthioethoxy)butane | High refractive index material, Polymer additive |
Structural modifications to introduce branching or unsaturation can be achieved through careful selection of reagents. Branched analogues can be synthesized by using a sterically hindered, branched nucleophile, such as potassium tert-butoxide, as mentioned previously.
The introduction of unsaturation can be accomplished in two primary ways. First, an elimination reaction (E2) can be induced by treating this compound with a strong, non-nucleophilic base. This would lead to the formation of 1,1-bis(vinyloxy)butane, a divinyl ether. This reaction is analogous to the synthesis of divinyl ether from bis(chloroethyl) ether using potassium hydroxide (B78521). wikipedia.org Second, unsaturated groups can be incorporated via nucleophilic substitution using an unsaturated nucleophile. For instance, reacting the parent compound with sodium allyloxide or sodium propargylate would yield derivatives containing terminal double or triple bonds, respectively. These unsaturated analogues are valuable as monomers for addition polymerization or as platforms for further chemical modification (e.g., click chemistry).
Polymerization Chemistry and Macromolecular Architectures
The difunctional nature of this compound, possessing two reactive chloride groups, makes it a suitable candidate for use as a monomer in step-growth polymerization. It can react with other difunctional monomers to create a variety of main-chain polymers.
Role as a Monomer in Polyether Synthesis
This compound can act as an A-A type monomer in polycondensation reactions with B-B type monomers, such as bisphenols or diols, to synthesize polyethers. In a typical reaction, a bisphenol is deprotonated with a base like sodium hydroxide to form a bisphenoxide salt. The subsequent reaction with this compound proceeds via nucleophilic displacement of the chloride ions, forming ether linkages and building the polymer chain.
The general structure of the resulting polymer would consist of alternating units derived from the bisphenol and the 1,1-bis(ethoxy)butane core. The properties of the final polyether can be tuned by selecting different bisphenols. The synthesis of poly(arylene ether)s through the nucleophilic displacement of activated dihalo compounds is a widely used method for creating high-performance polymers. researchgate.net
Table 3: Potential Polyethers from this compound This table illustrates potential polymer structures based on established chemical principles.
| Comonomer (B-B type) | Polymer Class | Repeating Unit Structure (Simplified) |
|---|---|---|
| Bisphenol A | Poly(ether) | -[O-Ph-C(CH₃)₂-Ph-O-(CH₂)₂-O-CH(CH₂CH₃)-O-(CH₂)₂]- |
| Hydroquinone | Poly(ether) | -[O-Ph-O-(CH₂)₂-O-CH(CH₂CH₃)-O-(CH₂)₂]- |
Incorporation into Main-Chain Polymers
Beyond polyether synthesis, this compound can be incorporated into the main chain of other polymer classes. By reacting it with difunctional nucleophiles like diamines or dithiols, it is possible to synthesize polymers with ether-amine or ether-sulfide linkages.
For example, a polycondensation reaction with a diamine, such as hexamethylenediamine, would yield a poly(ether amine). Similarly, reacting it with a dithiol, such as 1,4-butanedithiol, would produce a poly(ether thioether). These reactions expand the range of macromolecular architectures accessible from this monomer, leading to materials with diverse properties suitable for various applications, from coatings to advanced membrane materials. The synthesis of compositionally controlled polyether networks using diglycidyl ethers and other epoxide monomers demonstrates the versatility of ether-containing building blocks in creating functional polymers. nsf.gov
Crosslinking and Network Formation
No specific studies demonstrating the use of this compound as a crosslinking agent or its incorporation into polymer networks have been identified in the reviewed literature.
From a theoretical perspective, the presence of two chloroethoxy groups suggests that this compound could potentially act as a crosslinking agent. The two terminal chlorine atoms could undergo nucleophilic substitution reactions with appropriate functional groups on polymer chains, such as amines, thiols, or carboxylates, to form covalent bonds. This type of reaction is a common strategy for creating cross-linked polymer networks. nih.gov The efficiency of such a process would depend on the reactivity of the C-Cl bond and the specific reaction conditions. However, without experimental data, this remains a hypothetical application.
Table 1: Hypothetical Crosslinking Reactions of this compound
| Polymer Functional Group | Potential Linkage Type | Required Conditions (Hypothetical) |
|---|---|---|
| Amine (-NH2) | C-N Bond | Base catalyst, elevated temperature |
| Thiol (-SH) | C-S Bond (Thioether) | Base catalyst |
Note: The information in this table is based on general chemical principles and does not represent published research on this compound.
Chelating Agent Design and Supramolecular Assembly
There is no available research on the modification of this compound for the design of chelating agents or its use in supramolecular assemblies. The following subsections discuss these topics in a general sense, as no specific examples involving the target compound exist.
Formation of Organic-Inorganic Hybrid Materials
No studies have been published on the use of this compound in the formation of organic-inorganic hybrid materials.
Organic-inorganic hybrid materials are composites that integrate organic and inorganic components at the molecular or nanoscale level. nih.gov One common method to create these materials involves the covalent bonding of organic molecules to an inorganic matrix. Theoretically, this compound could be functionalized to anchor onto an inorganic surface, but there is no evidence of this in the literature.
Table 2: Potential Components for Hybrid Materials (General)
| Organic Component Class | Inorganic Component Example | Potential Interaction Type |
|---|---|---|
| Organosilanes | Silica (B1680970) (SiO2) | Covalent Si-O-Si bonds |
| Phosphonates | Metal Oxides (e.g., TiO2) | Covalent P-O-Metal bonds |
Note: This table provides general examples and does not include specific data for this compound.
Self-Assembly and Supramolecular Architectures
There is no information available regarding the self-assembly or formation of supramolecular architectures involving this compound or its derivatives.
Supramolecular assembly relies on non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, to organize molecules into larger, well-defined structures. The structure of this compound does not possess obvious functionalities that would strongly drive self-assembly into complex architectures without significant modification.
Applications of 1,1 Bis 2 Chloroethoxy Butane in Advanced Chemical Synthesis and Materials Science
Utilization as a Versatile Building Block in Complex Molecule Synthesis
Precursor for Macrocyclic Compounds
No information available.
Intermediate in Heterocyclic Compound Synthesis
No information available.
Role in Natural Product Synthesis Analogs
No information available.
Development of Functional Materials
Polymeric Materials with Tunable Properties
No information available.
Ionic Liquid Synthesis and Characterization
No information available.
Precursors for Polymeric Additives
The bifunctional nature of 1,1-Bis(2-chloroethoxy)butane, featuring two chloroethyl ether moieties, positions it as a potential precursor for the synthesis of various polymeric additives. These additives are crucial for enhancing the physical properties, processability, and durability of polymers. The chlorine atoms on the terminal ends of the ethoxy chains serve as reactive sites for nucleophilic substitution reactions, allowing for the incorporation of this molecule into larger polymer structures or for the synthesis of specialized oligomers.
One analogous compound, bis(2-chloroethoxy)methane, is notably used as a primary component in the production of polysulfide elastomers. nih.gov These polymers are known for their excellent solvent and oil resistance, as well as their good weathering and aging characteristics. The synthesis involves the reaction of the dichloro compound with a solution of sodium polysulfide. Similarly, this compound could theoretically undergo polycondensation with suitable nucleophiles, such as dithiols, diamines, or diols, to yield a variety of polymers. The resulting polymers would possess a flexible polyether backbone derived from the butane (B89635) and ethoxy groups, which could impart desirable properties like low-temperature flexibility and good impact strength to the final material.
The specific structure of this compound, with the two chloroethoxy groups attached to the same carbon atom of the butane chain, might lead to the formation of polymers with unique architectures, such as branched or star-shaped polymers, depending on the reaction conditions and the co-monomers used. These architectures can have a significant impact on the rheological and mechanical properties of the resulting polymeric material.
While direct experimental evidence for the use of this compound as a precursor for polymeric additives is scarce, its chemical reactivity is analogous to other dichloro ether compounds that have found utility in polymer chemistry. For instance, 1,2-Bis(2-chloroethoxy)ethane has been utilized in the synthesis of ionic liquids incorporated into polymer structures. sigmaaldrich.com This suggests a potential pathway for the functionalization of polymers using this compound.
Table 1: Potential Polymerization Reactions of this compound
| Co-monomer/Reactant | Potential Polymer Type | Potential Properties of Resulting Polymer |
| Sodium Polysulfide | Polysulfide Polymer | Solvent resistance, weatherability, flexibility |
| Diamines | Poly(ether amine) | Thermal stability, chemical resistance, adhesive properties |
| Dithiols | Poly(ether thioether) | High refractive index, good adhesion to metals |
| Diols/Polyols | Polyether | Flexibility, toughness, biocompatibility |
Role in Sustainable Chemical Technologies
The principles of green chemistry encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The potential role of this compound in sustainable chemical technologies can be evaluated from several perspectives, although specific research in this area is not currently available.
A key aspect of green chemistry is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. If this compound can be synthesized through a high-yield, low-waste pathway, its use as a building block would align with this principle. The development of catalytic routes for its synthesis, for example, could be more environmentally benign than traditional stoichiometric methods.
Furthermore, the application of this compound in the synthesis of recyclable or biodegradable polymers could be a significant contribution to sustainable materials science. The ether linkages within its backbone are potentially susceptible to cleavage under specific conditions, which could facilitate the chemical recycling of polymers derived from it. Designing polymers with planned degradation pathways is a crucial strategy for mitigating plastic pollution.
While the direct application of this compound in sustainable technologies has yet to be demonstrated, its potential as a versatile chemical intermediate suggests that it could be a candidate for future research and development in the field of green chemistry. The focus of such research would likely be on developing efficient and clean synthesis methods for the compound itself and exploring its use in the creation of environmentally friendly materials.
Advanced Analytical Methodologies for Research on 1,1 Bis 2 Chloroethoxy Butane
High-Resolution Spectroscopic Characterization
Spectroscopy is fundamental to the molecular-level investigation of 1,1-Bis(2-chloroethoxy)butane, providing unambiguous structural evidence and insight into its chemical bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of this compound. While specific spectral data for this exact compound is not widely published, its expected NMR spectra can be reliably predicted based on its structure and data from analogous compounds like butyraldehyde (B50154), 1-chlorobutane (B31608), and 1,1-diethoxybutane. chemicalbook.comdocbrown.infonih.govnist.gov
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show five distinct signals corresponding to the different proton environments in the molecule. The integration of these signals would correspond to the number of protons in each environment.
A triplet signal for the methine proton (CH) on the first carbon of the butane (B89635) chain, split by the adjacent methylene (B1212753) group.
Multiplet signals for the methylene protons of the butane chain and the ethoxy groups.
A triplet for the terminal methyl group of the butane chain.
The chemical shifts are influenced by the electronegativity of the adjacent oxygen and chlorine atoms. The methine proton, being part of the acetal (B89532) group (O-CH-O), would appear significantly downfield.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| CH₃-CH₂- | ~0.9 | Triplet (t) | 3H |
| CH₃-CH₂-CH₂- | ~1.4 | Sextet | 2H |
| -CH₂-CH(O-)₂ | ~1.6 | Quintet | 2H |
| -O-CH₂-CH₂-Cl | ~3.7 | Triplet (t) | 4H |
| -CH₂-CH₂-Cl | ~3.8 | Triplet (t) | 4H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Due to molecular symmetry, where the two chloroethoxy groups are identical, a total of six distinct carbon signals are expected. The carbon of the acetal group (-CH(O-)₂) would be the most deshielded, appearing furthest downfield.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C H₃- | ~14 |
| CH₃-C H₂- | ~19 |
| -C H₂-CH(O-)₂ | ~35 |
| -O-CH₂-C H₂-Cl | ~43 |
| -O-C H₂-CH₂-Cl | ~67 |
2D NMR Techniques: To confirm these assignments, two-dimensional NMR techniques would be invaluable.
COSY (Correlation Spectroscopy) would show correlations between adjacent protons, for instance, between the methine proton and the neighboring methylene protons of the butane chain.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon signal, confirming the C-H connectivity.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations, definitively linking the butane chain to the chloroethoxy groups via the acetal carbon.
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by absorptions corresponding to its ether and alkyl halide functionalities. The most prominent bands would include:
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of the alkane C-H bonds in the butyl and ethyl chains. docbrown.info
C-O Stretching: A strong, defining band (or bands) in the 1050-1150 cm⁻¹ region, indicative of the C-O-C stretching of the acetal/ether groups. nist.gov
C-Cl Stretching: A band in the 600-800 cm⁻¹ region, which is characteristic of the carbon-chlorine bond. docbrown.info
C-H Bending: Vibrations in the 1375-1470 cm⁻¹ region corresponding to the bending of C-H bonds.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Alkane (CH₂, CH₃) | 2850 - 3000 | Strong |
| C-H Bend | Alkane (CH₂, CH₃) | 1375 - 1470 | Medium |
| C-O Stretch | Acetal/Ether | 1050 - 1150 | Strong |
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C-C backbone and C-Cl bonds often produce strong Raman signals. The symmetric C-O-C stretching vibration may also be more prominent in the Raman spectrum compared to the IR spectrum.
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₈H₁₆Cl₂O₂), the exact mass is 214.05 Da.
Upon electron ionization (EI), the molecule would form a molecular ion (M⁺˙). Due to the presence of two chlorine atoms, this molecular ion peak would appear as a characteristic cluster of peaks:
M⁺˙ at m/z 214 (containing two ³⁵Cl isotopes).
[M+2]⁺˙ at m/z 216 (containing one ³⁵Cl and one ³⁷Cl).
[M+4]⁺˙ at m/z 218 (containing two ³⁷Cl isotopes).
The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the C-O and C-C bonds adjacent to the heteroatoms.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 157 | [M - C₃H₇]⁺ | Loss of the propyl group from the butane chain. |
| 135 | [M - OCH₂CH₂Cl]⁺ | Loss of a chloroethoxy radical. |
| 105 | [CH(OCH₂CH₂Cl)]⁺ | Cleavage of the bond between C1 and C2 of the butane chain. |
| 63 | [CH₂CH₂Cl]⁺ | Cleavage of the ether C-O bond. |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures, starting materials, or impurities, and for quantifying its purity.
Given its predicted boiling point, this compound is well-suited for analysis by Gas Chromatography (GC). It is the method of choice for separating volatile and semi-volatile organic compounds.
An analysis would typically involve injecting a solution of the compound into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. Separation is based on the compound's boiling point and its interaction with the column's stationary phase.
Columns: A non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5, HP-5ms), would be effective for separation.
Detectors: A Flame Ionization Detector (FID) can be used for quantitative analysis due to its high sensitivity to hydrocarbons. For definitive identification, coupling the GC to a Mass Spectrometer (GC-MS) is the standard approach. nih.gov GC-MS allows for the acquisition of a mass spectrum for the eluting peak, confirming its identity by matching with the expected fragmentation pattern.
Typical GC and GC-MS Parameters for Analysis
| Parameter | Suggested Condition |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |
| Carrier Gas | Helium at a constant flow of ~1 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Start at 60 °C, ramp to 280 °C at 10-15 °C/min |
| Detector (GC) | Flame Ionization Detector (FID) at 300 °C |
| Detector (MS) | Electron Ionization (EI) at 70 eV, scanning m/z 40-300 |
While GC is often preferred for this type of compound, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for analyzing samples that may not be suitable for high-temperature vaporization or for preparative-scale purification.
For a molecule of moderate polarity like this compound, reversed-phase HPLC would be the most common approach.
Stationary Phase: A C18 or C8-bonded silica (B1680970) column would provide good retention and separation from more polar or less polar impurities.
Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used as the eluent. A gradient elution, starting with a higher percentage of water and increasing the organic solvent content over time, would likely be necessary to achieve good resolution.
Detection: Since the compound lacks a strong UV chromophore, a Universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be suitable. Alternatively, coupling the HPLC to a mass spectrometer (LC-MS) provides high sensitivity and specificity. merckmillipore.com
Suggested HPLC Parameters for Analysis
| Parameter | Suggested Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water, B: Acetonitrile; Gradient from 40% B to 95% B |
| Flow Rate | 1.0 mL/min |
| Detector | ELSD, CAD, or Mass Spectrometer (ESI source) |
Preparative Chromatography for Isolation
Preparative chromatography is an essential technique for the isolation and purification of significant quantities of a specific compound from a mixture. In the context of this compound, this method would be crucial for obtaining a highly pure sample necessary for further structural and functional analysis, separating it from starting materials, byproducts, or degradation products.
The process would involve the selection of a suitable stationary phase and a mobile phase to achieve optimal separation. The choice of these would be guided by the polarity and volatility of this compound. Given its structure, a normal-phase or reversed-phase high-performance liquid chromatography (HPLC) system could be employed.
Key Parameters for Preparative HPLC of this compound (Hypothetical)
| Parameter | Description |
| Stationary Phase | A C18 or silica column would likely be effective, depending on the polarity of the impurities to be removed. |
| Mobile Phase | A gradient of solvents, such as acetonitrile and water or hexane (B92381) and ethyl acetate (B1210297), would be optimized to elute the target compound with high resolution. |
| Detection | Ultraviolet (UV) detection would be a primary method, assuming the compound possesses a chromophore. If not, refractive index (RI) or mass spectrometry (MS) detection would be necessary. |
| Flow Rate | Adjusted based on column diameter to ensure efficient separation without excessive backpressure. |
| Sample Loading | The amount of crude sample loaded onto the column would be maximized without compromising the purity of the collected fractions. |
By collecting fractions as they elute from the column and analyzing them for purity, a sample of this compound with a high degree of homogeneity can be obtained.
Crystallographic Analysis for Solid-State Structure Determination
Crystallographic analysis, specifically single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. To perform this analysis on this compound, a single, high-quality crystal of the compound would first need to be grown. This is typically achieved by slow evaporation of a solvent from a saturated solution, vapor diffusion, or cooling crystallization.
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This analysis would provide invaluable information about the solid-state conformation of this compound.
Hypothetical Crystallographic Data for this compound
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |
| Bond Lengths | Precise measurements of all covalent bonds (e.g., C-C, C-O, C-Cl). |
| Bond Angles | Angles between adjacent bonds, revealing the local geometry. |
| Torsion Angles | Describing the conformation of the flexible butane and chloroethoxy chains. |
| Intermolecular Interactions | Identification of any hydrogen bonds or other non-covalent interactions that dictate the crystal packing. |
This detailed structural information is fundamental for understanding the compound's physical properties and for computational modeling studies.
Thermogravimetric Analysis (TGA) for Thermal Stability Profiles
Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA would be employed to determine its thermal stability and decomposition profile.
A small, accurately weighed sample of the purified compound would be placed in a TGA instrument and heated at a constant rate. The instrument continuously records the sample's mass as the temperature increases. The resulting TGA curve plots the percentage of weight loss against temperature.
Interpreting a Hypothetical TGA Curve for this compound
| Temperature Range | Expected Event | Mass Loss (%) |
| Initial Plateau | The compound is thermally stable. | 0% |
| Onset of Decomposition | The temperature at which significant mass loss begins, indicating the start of thermal decomposition. | > 5% |
| Decomposition Steps | One or more distinct steps in the curve would suggest a multi-stage decomposition process, possibly corresponding to the loss of the chloroethoxy groups followed by the breakdown of the butane backbone. | Variable |
| Final Residue | The mass remaining at the end of the experiment, which could be char or inorganic residue. | Variable |
The data obtained from TGA is critical for establishing the upper temperature limits for the handling and storage of this compound and for understanding its thermal degradation pathways.
Theoretical and Computational Investigations of 1,1 Bis 2 Chloroethoxy Butane
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the electronic structure, stability, and reactivity of molecules at the atomic level. For a molecule like 1,1-Bis(2-chloroethoxy)butane , these methods could provide invaluable insights.
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. It is frequently employed to study reaction mechanisms and pathways. researchgate.netatlantis-press.com For This compound , which is an acetal (B89532), DFT studies could elucidate the mechanisms of its formation and hydrolysis.
Acetal hydrolysis, for instance, is an acid-catalyzed reaction that proceeds through a positively charged transition state. nih.govacs.org DFT calculations could map the potential energy surface of this reaction, identifying the transition state structures and calculating the activation energies. Studies on similar acetal and ketal compounds have successfully used DFT to correlate substituent effects with degradation kinetics, revealing a strong dependence on the electronic nature of the substituents. nih.govacs.org For This compound , DFT could predict how the chloroethoxy groups influence the stability of the carbocation intermediate formed during hydrolysis. researchgate.netnih.gov
Although no specific DFT studies on the reaction pathways of This compound are available, the table below illustrates the type of data that such a study could generate, based on findings for related compounds.
| Reaction Parameter | Hypothetical Value for this compound | Significance |
| Activation Energy (Hydrolysis) | Could be calculated in kcal/mol | Indicates the kinetic stability of the acetal under acidic conditions. |
| Reaction Enthalpy (Hydrolysis) | Could be calculated in kcal/mol | Determines if the hydrolysis is an exothermic or endothermic process. |
| Transition State Geometry | Could be modeled | Provides a 3D representation of the highest energy point along the reaction coordinate. |
Ab Initio Methods for Mechanistic Elucidation
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can provide highly accurate results, albeit at a higher computational cost than DFT.
For This compound , ab initio calculations could be used to refine the understanding of its electronic structure and to validate the results obtained from DFT methods. dntb.gov.uaresearchgate.net For example, in studies of halogenated diphenyl ethers, ab initio methods have been used to predict NMR chemical shifts, which are sensitive probes of the electronic environment around the nuclei. researchgate.netdntb.gov.ua Similar calculations for This compound could predict its 1H and 13C NMR spectra, aiding in its experimental characterization.
Conformational Analysis and Energy Landscapes
The flexibility of the butyl and chloroethoxy chains in This compound means that it can exist in numerous conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of a molecule and the energy barriers between them. libretexts.org
DFT calculations have been successfully applied to study the conformational preferences of cyclic acetals, showing that the most stable conformations arise from a balance of steric repulsions and stabilizing stereoelectronic interactions. nih.gov For the open-chain structure of This compound , a systematic conformational search could be performed to identify low-energy conformers. The relative energies of these conformers would determine their population at a given temperature. Understanding the preferred conformation is crucial as it can influence the molecule's physical properties and reactivity.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. acs.orgyoutube.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, offering insights into dynamic processes.
Solvation Dynamics and Intermolecular Interactions
The behavior of This compound in a solvent is critical for many of its potential applications. MD simulations can model the interactions between the solute and solvent molecules, providing a detailed picture of the solvation shell.
For instance, MD simulations of ether- and ester-linked phospholipids (B1166683) have revealed differences in water ordering and dynamics at the lipid bilayer interface. nih.gov Similar simulations for This compound in various solvents could predict its solubility and how it influences the solvent structure. The intermolecular interactions, such as hydrogen bonding and van der Waals forces, between the solute and solvent molecules would be explicitly modeled.
Conformational Changes in Solution
While quantum chemical calculations can identify stable conformations in the gas phase, the presence of a solvent can alter the conformational landscape. MD simulations are well-suited to explore the conformational changes of a molecule in solution.
By simulating This compound in a solvent box, one could observe the transitions between different conformers and calculate the free energy landscape of these conformational changes. This would provide a more realistic picture of the molecule's flexibility and preferred shapes in a condensed phase environment. Combined MD and DFT studies on other complex molecules, such as polyether ether ketone (PEEK) oligomers, have successfully predicted material properties like density and glass transition temperature, demonstrating the power of this combined approach. mdpi.comresearchgate.net
While there is a clear absence of specific theoretical and computational research on This compound , the established methodologies of quantum chemistry and molecular dynamics offer a robust framework for its future investigation. Such studies would be invaluable for understanding its fundamental properties, reactivity, and behavior in solution, thereby supporting its potential applications.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its physical, chemical, or biological properties. These models are built upon the principle that the properties of a chemical are intrinsically linked to its molecular structure. By calculating a set of numerical values, known as molecular descriptors, that encode structural and electronic features, QSPR models can predict various properties without the need for laboratory experiments.
For this compound, a QSPR approach would involve first calculating a wide array of molecular descriptors. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex topological, geometric, and quantum-chemical descriptors.
Table 1: Illustrative Molecular Descriptors for QSPR Modeling of this compound
| Descriptor Type | Descriptor Name | Description | Potential Relevance |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Correlates with size, volume, and dispersion forces. |
| Atom Count (nCl, nO) | The number of chlorine and oxygen atoms, respectively. | Influences polarity, reactivity, and hydrogen bonding potential. | |
| Topological | Wiener Index (W) | A distance-based index reflecting molecular branching. | Relates to intermolecular interactions and boiling point. |
| Kier & Hall Connectivity Indices (χ) | Indices that describe the degree of branching and connectivity in the molecule. | Correlates with a wide range of physical properties. | |
| Quantum-Chemical | HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates susceptibility to electrophilic attack. |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates susceptibility to nucleophilic attack. | |
| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular electrostatic interactions. |
Note: The values for these descriptors would be calculated using specialized software. This table is for illustrative purposes.
Prediction of Thermochemical Properties
Thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, are fundamental to understanding a compound's stability and energy content. QSPR models can be developed to predict these properties for compounds where experimental data is unavailable. nih.gov The process involves creating a dataset of structurally similar compounds (e.g., other halogenated ethers and acetals) for which reliable experimental thermochemical data exists.
By applying statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is trained to correlate the molecular descriptors of the training set compounds with their known thermochemical properties. nih.gov Once a statistically robust model is validated, it can be used to predict the thermochemical properties of this compound based on its calculated descriptors. Such models have been successfully applied to various classes of organic compounds, including halogenated ethers. nih.gov
Correlation with Reaction Rates and Selectivity
QSPR can also be a valuable tool for predicting the kinetic aspects of chemical reactions, such as reaction rates and selectivity. researchgate.net For a compound like this compound, this is particularly relevant for understanding its environmental degradation. For instance, a QSPR model could predict the rate constant for its reaction with hydroxyl radicals (•OH), a key atmospheric oxidant.
Atmospheric Chemistry Modeling and Kinetic Studies
The atmospheric fate of this compound is determined by its transport, transformation, and removal processes. Computational atmospheric chemistry modeling is essential for estimating its atmospheric lifetime and identifying its degradation products. The primary atmospheric removal pathway for many volatile organic compounds, including ethers, is reaction with photochemically generated oxidants. nih.govresearchgate.net
The process involves:
Identifying Reaction Pathways: The primary reaction mechanism for saturated ethers like this compound with •OH and Cl• radicals is hydrogen-atom abstraction. nih.gov This can occur at various positions along the carbon backbone.
Calculating Rate Constants: Quantum mechanical methods, such as Density Functional Theory (DFT), are used to model the reaction pathways and calculate the energy barriers. nih.govrsc.org These calculations provide theoretical rate constants (k) for each reaction. For example, studies on halogenated anesthetics (which are ethers) have successfully used computational methods to determine their reaction rate coefficients with •OH radicals. nih.govacs.org
Estimating Atmospheric Lifetime: The atmospheric lifetime with respect to a specific oxidant (e.g., •OH) is calculated as τ = 1 / (kOH [OH]), where kOH is the calculated rate constant and [OH] is the average global concentration of the hydroxyl radical.
Table 2: Potential Atmospheric Degradation Reactions for this compound and Method of Investigation
| Reaction | Typical Rate Constant (cm³ molecule⁻¹ s⁻¹) | Primary Investigation Method | Expected Atmospheric Importance |
| Reaction with •OH | 10⁻¹¹ – 10⁻¹⁴ | Computational (DFT), Experimental (Relative Rate) | High (Primary daytime oxidant) |
| Reaction with Cl• | 10⁻¹⁰ – 10⁻¹³ | Computational (DFT), Experimental (Relative Rate) | Moderate (Important in marine/polluted areas) |
| Reaction with NO₃• | Slow/Negligible | Computational/Experimental | Low (Important mainly at night for specific compounds) |
| Photolysis | Slow/Negligible | Experimental (UV Cross-sections) | Low (Lacks significant chromophores for solar radiation) |
Note: Rate constant ranges are typical for similar organic compounds. Specific values for this compound are not available and would need to be determined.
Following the initial hydrogen abstraction, the resulting alkyl radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (RO₂•). In the troposphere, this peroxy radical can then react with nitric oxide (NO) or other peroxy radicals, leading to a cascade of further reactions that ultimately form stable, oxygenated products which can be removed from the atmosphere via deposition. nih.gov Identifying these degradation products is a critical output of atmospheric chemistry modeling.
Q & A
Q. What are the common synthesis routes for 1,1-Bis(2-chloroethoxy)butane, and how do reaction conditions influence yield?
The compound is synthesized via nucleophilic substitution reactions. A typical method involves reacting 1-butanol with 2-chloroethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions . Alternatively, butane derivatives may react with 2-(2-chloroethoxy)ethanol under acidic or basic conditions, with temperature control (80–120°C) critical to minimize side reactions like hydrolysis . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of alcohol to chloroethanol) and inert atmospheres to prevent oxidation. Purity is confirmed via GC-MS or NMR, with typical yields ranging from 60–75% .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR : H NMR identifies ether linkages (δ 3.5–3.7 ppm for –OCH–) and chlorine proximity (splitting patterns for –CHCl groups at δ 3.4–3.6 ppm) .
- IR : Strong C–O–C stretching at 1100–1250 cm and C–Cl bonds at 550–750 cm .
- Mass Spectrometry : Molecular ion peaks at m/z 132.62 (base peak) and fragment ions like [CHO] (m/z 73) confirm structural integrity .
Q. What are the primary hazards associated with handling this compound?
The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Key precautions include:
- Using fume hoods to avoid inhalation (H332) .
- Wearing nitrile gloves and lab coats to prevent skin contact (H312) .
- Emergency protocols: Immediate rinsing with water for eye/skin exposure and medical consultation if ingested (H302) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported reactivity data for this compound?
Discrepancies in electrophilic/nucleophilic behavior arise from solvent polarity and steric effects. Density Functional Theory (DFT) simulations predict reactivity hotspots, such as chlorine’s inductive effect destabilizing adjacent ether oxygens, enhancing nucleophilic substitution at the β-carbon . Validation via kinetic studies (e.g., monitoring SN2 reactions with iodide ions in acetone) aligns with computational predictions .
Q. What experimental strategies mitigate side reactions during derivatization of this compound?
Common side reactions include elimination (forming alkenes) and hydrolysis. Mitigation approaches:
- Temperature Control : Maintaining ≤60°C during alkylation reduces elimination .
- Anhydrous Conditions : Molecular sieves or inert gas purging prevent hydrolysis of chloroethoxy groups .
- Catalyst Selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve selectivity in biphasic systems .
Q. How does the compound’s dual functionality (nucleophile/electrophile) impact its role in polymer synthesis?
The chloroethoxy group acts as a leaving group in step-growth polymerization, while the ether oxygen participates in coordination with metal catalysts (e.g., Ziegler-Natta systems). For example, copolymerization with ethylene oxide yields polyethers with tunable hydrophobicity, characterized by GPC (Mw = 5–20 kDa) and DSC (Tg = −30°C to 10°C) .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in polar solvents?
Discrepancies arise from impurities (e.g., residual alcohols) and measurement methods. A standardized protocol involves:
Q. Why do toxicity studies show variability in EC50_{50}50 values for aquatic organisms?
Differences stem from test organisms (e.g., Daphnia magna vs. algae) and exposure durations. Acute toxicity (96-hr EC) ranges from 10–50 mg/L, attributed to the compound’s log P (2.1) and bioaccumulation potential. Chronic studies recommend OECD Test Guideline 211 for algal growth inhibition .
Methodological Tables
Table 1: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | CHClO | |
| Boiling Point | 160–165°C | |
| log P (Octanol-Water) | 2.1 | |
| Vapor Pressure | 0.12 mmHg at 25°C |
Table 2: Reaction Optimization Parameters
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes SN2 |
| Catalyst Concentration | 5–10 mol% HSO | Reduces side reactions |
| Reaction Time | 6–8 hr | Prevents over-oxidation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
